4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride
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Overview
Description
4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride is a compound that features a pyrrolidine ring attached to a pyridine ring, with an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyridine-2-amine with a suitable pyrrolidine derivative under specific conditions. For example, the reaction might be carried out in the presence of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with an additional oxygen-containing functional group, while reduction could produce a more saturated compound.
Scientific Research Applications
4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyridine-2-amine: A pyridine ring with an amine group at the 2-position.
Pyrrolidin-2-one: A pyrrolidine ring with a ketone group at the 2-position.
Uniqueness
4-(Pyrrolidin-3-yl)pyridin-2-amine hydrochloride is unique due to its specific structure, which combines the properties of both pyrrolidine and pyridine rings
Properties
IUPAC Name |
4-pyrrolidin-3-ylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c10-9-5-7(2-4-12-9)8-1-3-11-6-8;/h2,4-5,8,11H,1,3,6H2,(H2,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYIRVFGKFOQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=NC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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